2-Oxohexanoic acid

Overview

Description

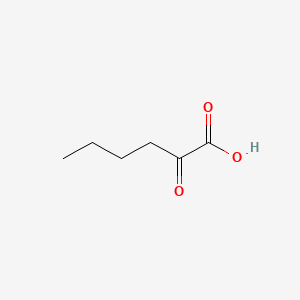

2-Oxohexanoic acid (CAS: 2492-75-3), also known as α-ketocaproic acid, is a straight-chain fatty acid with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . It features an oxo group at position 2, making it a member of the 2-oxo carboxylic acid family. This compound is classified under fatty acyls and oxo fatty acids, playing roles in enzymatic carboligation reactions and serving as a substrate for transaminases . Industrially, it is synthesized via magnesium-mediated methods under nitrogen atmospheres .

Preparation Methods

Metal-Catalyzed Carbonylation of Alkyl Halides

The carbonylation of n-butyl bromide represents the most industrially viable route to 2-oxohexanoic acid. This method employs dicobalt octacarbonyl (Co₂(CO)₈) as a catalyst under high-pressure carbon monoxide (CO) atmospheres, as detailed in Example 2 of patent WO1984002699A1 .

Reaction Mechanism and Conditions

n-Butyl bromide undergoes biscarbonylation in a tert-butanol/water solvent system at 70–80°C under 800 psig CO pressure. Lithium iodide (LiI) and bis(1,2-diphenylphosphino)ethane act as co-catalysts, enhancing reaction efficiency. The process involves:

-

Oxidative addition of Co₂(CO)₈ to n-butyl bromide.

-

CO insertion to form an acyl-cobalt intermediate.

Optimization and Yield

Optimized conditions (4 hours, LiOH base) achieve 62.2% yield, with valeric acid as the primary byproduct (8% yield). Substituting Ca(OH)₂ for LiOH reduces byproduct formation but lowers yield to 50.2% .

Table 1: Carbonylation Method Parameters

| Parameter | Value |

|---|---|

| Catalyst | Co₂(CO)₈ (2 mmol) |

| Solvent | tert-Butanol/H₂O (3:8 v/v) |

| Temperature | 70–80°C |

| CO Pressure | 800 psig |

| Reaction Time | 4 hours |

| Yield | 62.2% |

Photochemical Synthesis via Ozonolysis

Photochemical routes provide stereoselective access to this compound through ozonolysis of unsaturated precursors. PMC article PMC5518611 details this method using 1-hexene derivatives.

Synthetic Procedure

-

Ozonolysis : 1-Hexene is treated with ozone at -78°C in chloroform, forming an ozonide intermediate.

-

Hydrolysis : The ozonide undergoes acidic hydrolysis (H₂O, 60°C) to yield this compound.

-

Purification : Ethyl acetate extraction and recrystallization achieve >95% purity .

Advantages and Limitations

This method avoids metal catalysts, making it environmentally favorable. However, ozonolysis requires stringent temperature control (-78°C), limiting industrial scalability. NMR and MS data confirm product integrity, though yields remain unspecified in the literature .

Emerging Biocatalytic Approaches

Enzymatic synthesis using 2-oxoacid aldolases presents a promising green chemistry alternative. ACSCatal (2021) demonstrates HBPA aldolase-catalyzed aldol additions, though direct this compound production remains exploratory.

Experimental Framework

-

Enzyme : trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA).

-

Substrate : Pyruvate and butyraldehyde.

-

Conditions : pH 7.0, 30°C, 24 hours.

Preliminary results suggest <30% conversion efficiency, necessitating enzyme engineering for practical adoption .

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

Chemical Reactions Analysis

Decarboxylation Reactions

2-Oxohexanoic acid undergoes decarboxylation under thermal or photochemical conditions, producing shorter-chain aldehydes or ketones. For example:

-

Photochemical Decarboxylation :

Under UV irradiation in aqueous solutions, this compound generates pentanal and pyruvic acid via Norrish Type II cleavage . This reaction is critical in atmospheric and environmental chemistry, forming surface-active oligomers through radical recombination . -

Enzymatic Decarboxylation :

Microbial pathways (e.g., in Comamonas testosteroni) utilize decarboxylation to degrade steroid derivatives, yielding intermediates like 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid .

Enzymatic Transformations

This compound interacts with enzymes in metabolic pathways, particularly in amino acid and fatty acid metabolism:

Hydratase Activity

The enzyme TesE catalyzes the hydration of (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid (a derivative of this compound) to form 4-hydroxy-2-oxohexanoic acid. This product spontaneously lactonizes to 2-hydroxy-4-hex-2-enolactone under acidic conditions .

Citric Acid Cycle Integration

As a structural analog of α-ketoglutarate, this compound may interact with enzymes like transaminases, though direct evidence requires further study .

Photochemical Oligomerization

UV exposure induces oligomerization of this compound in aqueous environments. Key steps include:

-

Radical Formation : Homolytic cleavage of the α-keto group generates acetyl and alkyl radicals.

-

Recombination : Radicals combine to form oligomers with alkyl chain lengths up to C₁₂ .

| Reaction Type | Conditions | Products | Yield/Outcome |

|---|---|---|---|

| Norrish Type II | UV (λ = 254 nm) | Pentanal, Pyruvic Acid | ~40% conversion |

| Radical Oligomerization | Aqueous, UV | C₈–C₁₂ Oligomers | Surface-active lipids |

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to related α-keto acids:

Industrial and Environmental Implications

-

Synthetic Chemistry : Serves as a precursor for synthesizing lactones and chiral intermediates .

-

Environmental Fate : Photodegradation contributes to aerosol formation in atmospheric chemistry .

Key Research Findings

Scientific Research Applications

Biochemical Role and Metabolic Pathways

2-Oxohexanoic acid plays a significant role in metabolic processes, particularly in energy production and amino acid metabolism. It is involved in the citric acid cycle, which is crucial for cellular respiration and energy generation. Its presence in biological samples indicates its potential as a biomarker for dietary intake, particularly from sources like poultry and fish .

Key Metabolic Functions

- Energy Production : Participates in the citric acid cycle, aiding in ATP synthesis.

- Amino Acid Metabolism : Interacts with enzymes involved in nitrogen metabolism, influencing amino acid synthesis and degradation .

Potential Applications in Health and Disease

Research has indicated that this compound may have therapeutic implications due to its biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, warranting further investigation into its potential as a natural preservative or therapeutic agent.

- Insulin Secretion : It has been reported to stimulate insulin secretion, making it a candidate for diabetes research. Studies indicate that it may act as an insulin secretagogue by inhibiting ATP-sensitive potassium channels in pancreatic beta-cells .

Synthesis and Derivatives

This compound can be synthesized through various methods, including enzymatic processes and chemical reactions involving hexanoic acid derivatives. Its structural uniqueness allows for the exploration of derivatives that may have enhanced biological activities or improved pharmacokinetic properties.

Notable Derivatives

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Hydroxy-2-oxohexanoic acid | C₆H₁₀O₄ | Contains a hydroxyl group at the fourth carbon position. |

| 6-Amino-2-oxohexanoic acid | C₆H₁₁NO₃ | Functions as a human metabolite with potential health applications. |

| 3-Oxopentanoic acid | C₅H₈O₃ | Shorter chain keto acid with similar metabolic pathways. |

Case Studies and Research Findings

Several studies have explored the applications of this compound in different contexts:

- Dietary Biomarker Study : Research highlighted its presence in various food sources, suggesting its utility as a biomarker for dietary assessment among populations consuming poultry and fish .

- Diabetes Research : A study demonstrated that this compound could enhance insulin secretion in isolated pancreatic islets, indicating its potential role in diabetes management .

- Metabolic Pathway Analysis : Investigations into its interactions with metabolic enzymes revealed insights into its role in fatty acid metabolism, which could inform future therapeutic strategies targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 2-Oxohexanoic acid involves its role as a metabolite in biochemical pathways. It acts as a substrate for various enzymes and participates in metabolic reactions. The oxo group at the second carbon position makes it a key intermediate in the synthesis and degradation of fatty acids .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

(a) 2-Oxoadipic Acid (2-OA)

- Structure : A dicarboxylic acid with a six-carbon chain and oxo groups at positions 2 and 3.

- Function : Used in carboligation reactions with glyoxylate acceptors to generate chiral hydroxy-oxo-diacids .

- Key Difference: Unlike 2-oxohexanoic acid, 2-OA has two oxo groups, broadening its reactivity in asymmetric synthesis .

(b) 2-Ethylhexanoic Acid (2-EHA)

- Structure : Branched-chain carboxylic acid with an ethyl group at position 2.

- Function : Widely used in PVC stabilizers, lubricants, and corrosion inhibitors .

- Key Difference: The branched structure of 2-EHA enhances its industrial utility but reduces its suitability for enzymatic reactions compared to the linear this compound .

(c) Ethyl 2-Oxohexanoate

- Structure: Ethyl ester derivative of this compound (C₈H₁₄O₃).

- Function : Intermediate in organic synthesis; improves volatility for gas chromatography analysis .

- Key Difference : Esterification reduces acidity, altering solubility and reactivity compared to the parent acid .

Enzymatic Reactivity

- Key Insight: The position of the oxo group (2 vs. 3) critically impacts enzyme affinity. For example, 3-oxo derivatives show negligible activity with transaminases, highlighting the specificity of this compound in biocatalysis .

Cost and Availability

Detection Methods

- o-Phenylenediamine Assay: Forms fluorescent quinoxaline derivatives with 2-keto acids, enabling quantification in biological mixtures .

- Chiral Chromatography: Resolves enantiomers of carboligation products (e.g., 2-hydroxy-3-oxohexanedioic acid) derived from this compound .

Biological Activity

2-Oxohexanoic acid, also known as 2-ketohexanoic acid or alpha-ketocaproic acid, is a medium-chain keto acid with the chemical formula . It plays significant roles in various biological processes, particularly in metabolism and potential signaling pathways. This article delves into the biological activity of this compound, highlighting its metabolic pathways, interactions with biomolecules, and potential health implications based on diverse research findings.

Metabolic Pathways

This compound is primarily involved in energy metabolism and amino acid metabolism . It is a key intermediate in the citric acid cycle (Krebs cycle), which is essential for aerobic respiration. The compound can be produced through the catabolism of certain amino acids and fatty acids, contributing to the overall energy balance in organisms.

Key Metabolic Reactions

- β-Oxidation : this compound undergoes β-oxidation, leading to the generation of acetyl-CoA, which enters the citric acid cycle for energy production .

- Amino Acid Interactions : It has been shown to interact with various amino acids, suggesting a role in nitrogen metabolism.

Biological Activities

The biological activities of this compound extend beyond its metabolic roles. Research indicates several potential functions:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although further research is necessary to elucidate its mechanisms and efficacy against specific pathogens.

- Signaling Molecule : As a secondary metabolite, it may function in signaling pathways within organisms, potentially influencing physiological responses.

- Biomarker for Dietary Intake : Its presence in biological samples indicates that it can serve as a biomarker for dietary intake, particularly from sources such as poultry and fish.

Case Study 1: Metabolic Profiling

A study investigated the urinary metabolites of 2-ethylhexanoic acid (2-EHA), revealing that this compound is a significant catabolic product in humans. The dominant pathway was identified as β-oxidation, highlighting its relevance in human metabolism .

Case Study 2: Stress Degradation Pathways

Research on stress degradation pathways revealed that alkaline conditions led to the formation of (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid as a major degradation product. This finding underscores the compound's stability and potential reactivity under different environmental conditions .

Comparative Analysis

The following table summarizes key compounds related to this compound and their features:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Hydroxy-2-oxohexanoic acid | C₆H₁₀O₄ | Contains a hydroxyl group at the fourth carbon |

| 3-Oxopentanoic acid | C₅H₈O₃ | A shorter chain keto acid with similar pathways |

| Acetoacetic acid | C₄H₆O₃ | Plays a significant role in ketogenesis |

| 3-Hydroxybutyric acid | C₄H₈O₃ | Involved in energy metabolism and ketone production |

The uniqueness of this compound lies in its specific chain length and the position of the oxo group, influencing its reactivity and biological roles compared to other compounds listed.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for producing 2-oxohexanoic acid in laboratory settings?

- This compound can be synthesized via photochemical methods in aqueous environments, where alkyl oxoacids undergo oligomerization under UV irradiation. Reaction conditions (e.g., pH, light intensity, and chain length of precursors) significantly influence yield and purity . Alternative routes include enzymatic decarboxylation of longer-chain oxoacids, as observed in studies on oxoacid dehydrogenase complexes .

Q. How is this compound quantified in biological samples, and what analytical challenges arise?

- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is commonly used, with calibration standards (e.g., 100 mg/L working solutions) for semiquantitative analysis. Challenges include avoiding decarboxylation artifacts during sample preparation, which can be mitigated by immediate derivatization (e.g., methylation) prior to GC-MS analysis .

Q. What role does this compound play in metabolic pathways?

- As a straight-chain fatty acid derivative, it is implicated in β-oxidation and ketogenesis. Studies on human metabolism indicate its involvement in the catabolism of branched-chain fatty acids, where it is metabolized to shorter-chain intermediates via mitochondrial pathways .

Advanced Research Questions

Q. How can enzyme engineering improve substrate specificity for this compound in dehydrogenase complexes?

- Modifying the E2 component of the 2-oxoglutarate dehydrogenase complex (OGDC) alters substrate recognition. Site-directed mutagenesis of binding pockets can enhance catalytic efficiency for non-canonical substrates like this compound, enabling studies on metabolic engineering .

Q. What methodological precautions are critical for resolving contradictions in metabolite identification?

- Discrepancies in metabolite profiles (e.g., misidentification of 4-heptanone as a degradation product) arise from decarboxylation during GC-MS analysis. Immediate methylation of carboxyl groups stabilizes 3-oxo-2-ethylhexanoic acid, preventing artifact formation and ensuring accurate metabolite tracking .

Q. How do structural modifications (e.g., alkyl chain length) affect the physicochemical properties of this compound derivatives?

- Increasing chain length (e.g., from C6 to C12) enhances amphiphilicity, influencing self-assembly in aqueous solutions. Photochemical studies show that longer-chain derivatives form micelles or vesicles, which are critical for applications in prebiotic chemistry or drug delivery .

Q. What are the environmental persistence and degradation pathways of this compound in aquatic ecosystems?

- Environmental fate studies on C4–C8 oxo-process chemicals reveal that this compound undergoes rapid microbial degradation under aerobic conditions (half-life <7 days). However, its persistence increases in anaerobic sediments, necessitating ecotoxicological assessments for risk mitigation .

Q. How can NMR and X-ray crystallography resolve conflicting data on stereochemical configurations of this compound derivatives?

- Multi-dimensional NMR (e.g., NOESY) identifies spatial proximity of protons, while X-ray crystallography provides unambiguous confirmation of stereochemistry. For example, resolving discrepancies in the configuration of 2-oxo-6-phenoxyhexanoic acid derivatives requires crystallizing stable salts (e.g., sodium or ammonium) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Follow GHS hazard guidelines: use fume hoods for ventilation, wear nitrile gloves and safety goggles, and avoid dust formation. In case of skin contact, wash immediately with water and remove contaminated clothing. Store in airtight containers away from oxidizers .

Q. How can this compound be integrated into metabolic flux analysis models for studying inborn errors of metabolism?

- Isotopic labeling (e.g., ¹³C) tracks its incorporation into TCA cycle intermediates. Computational models (e.g., flux balance analysis) correlate urinary excretion levels with enzymatic deficiencies, aiding in diagnosing disorders like 2-oxoacid dehydrogenase deficiencies .

Q. Methodological Recommendations

- Synthesis : Optimize photochemical reactions by adjusting UV wavelength (250–300 nm) and precursor concentration (0.1–1.0 M) to maximize yield .

- Analysis : Use deuterated internal standards (e.g., d₃-2-oxohexanoic acid) in HPLC-MS/MS to correct for matrix effects .

- Safety : Implement engineering controls (e.g., local exhaust ventilation) and periodic air monitoring to limit occupational exposure to <1 ppm .

Properties

IUPAC Name |

2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIHZNNZJHYHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179631 | |

| Record name | alpha-Ketocaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Ketohexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2492-75-3 | |

| Record name | 2-Oxohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2492-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ketocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ketocaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ketohexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.